molecular formula C20H21N5O2 B2670708 8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-59-7

8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2670708
CAS No.: 887464-59-7
M. Wt: 363.421
InChI Key: FFRPLMSBGOYQOI-UHFFFAOYSA-N
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Description

8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an allyl group, two methyl groups, and a 2-methylbenzyl group attached to the imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: This step often involves the use of allyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the 2-methylbenzyl group: This step typically involves a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group or to reduce other functional groups.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction may yield a saturated hydrocarbon.

Scientific Research Applications

8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-allyl-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but lacks the 2-methyl group on the benzyl ring.

    8-allyl-1,7-dimethyl-3-(2-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.

Uniqueness

The presence of the 2-methyl group on the benzyl ring in 8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological or chemical activities.

Properties

IUPAC Name

4,7-dimethyl-2-[(2-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-9-7-6-8-13(15)2/h5-9,11H,1,10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRPLMSBGOYQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CC=C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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